Iodoazidophenoxymethylimidazoline

Description

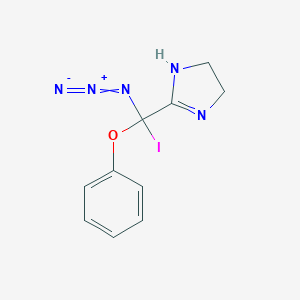

Iodoazidophenoxymethylimidazoline is a synthetic imidazoline derivative characterized by a complex heterocyclic scaffold incorporating iodine, azide, and phenoxymethyl substituents. Imidazolines are a versatile class of nitrogen-containing heterocycles with applications in medicinal chemistry, catalysis, and materials science. The compound’s synthesis likely involves cyclization strategies similar to those reported for related imidazolines, such as the use of aldehydes and ethylenediamine derivatives under oxidative conditions .

Properties

CAS No. |

149849-88-7 |

|---|---|

Molecular Formula |

C10H10IN5O |

Molecular Weight |

343.12 g/mol |

IUPAC Name |

2-(azido-iodo-phenoxymethyl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C10H10IN5O/c11-10(15-16-12,9-13-6-7-14-9)17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |

InChI Key |

DMDBVYBPKRDUEH-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I |

Canonical SMILES |

C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I |

Synonyms |

(125I)AZIPI AZIPI iodoazidophenoxymethylimidazoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

The following table compares Iodoazidophenoxymethylimidazoline with key imidazoline and imidazole derivatives reported in the literature:

Key Observations :

- Reactivity: The iodine and azide groups in Iodoazidophenoxymethylimidazoline may enable click chemistry or photoaffinity labeling, distinguishing it from simpler imidazolines like 1-benzyl-2-thienyl derivatives .

- Biological Targets: Unlike imidazothiazoles (e.g., IDO1 inhibitors with µM-range activity) or Idazoxan (a well-characterized α₂-adrenoceptor antagonist), the target compound’s pharmacological profile remains unexplored .

- Synthetic Complexity : The presence of multiple substituents likely necessitates multistep synthesis, contrasting with the straightforward cyclization of 1-benzyl-2-thienylimidazoline using N-bromosuccinimide (NBS) .

Spectral and Physicochemical Properties

highlights the impact of substituents on the UV-Vis spectra of dihydroimidazo[l]quinolines. For instance, inductive effects from electron-withdrawing groups (e.g., iodine in Iodoazidophenoxymethylimidazoline) could alter conjugation within the aromatic system, shifting absorption maxima compared to methoxy- or thiophene-substituted analogues .

Industrial and Pharmacological Relevance

- Idazoxan hydrochloride is commercially available as a high-purity pharmaceutical intermediate, underscoring the scalability of imidazoline synthesis .

- 2-Iodo-9-methoxy-5,6-dihydrobenzoimidazoxazepine () demonstrates the industrial demand for halogenated imidazoline intermediates in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.